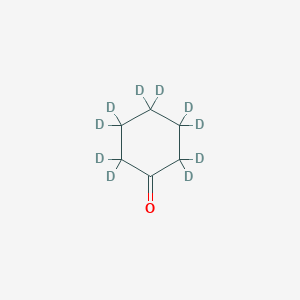

Cyclohexanone-d10

Descripción general

Descripción

Cyclohexanone is a key intermediate in the chemical industry, particularly in the synthesis of nylon and other polymers. Its derivatives, including isotopically labeled versions like Cyclohexanone-d10, are valuable in research and industrial applications for tracing chemical reactions and understanding mechanistic pathways due to their distinct spectroscopic signatures.

Synthesis Analysis

Cyclohexanone and its derivatives can be synthesized through various methods. For example, the oxidative demercuration of pentaspirocyclic chloromercurials is a step in producing poly(spirotetrahydrofuranyl)cyclohexanes, showcasing the complex synthetic routes available for cyclohexanone derivatives (Paquette et al., 2000).

Molecular Structure Analysis

The molecular structure of cyclohexanone derivatives has been extensively studied using various spectroscopic techniques. For instance, the structure of 2,6-Bis(hydroxy(phenyl)methyl)cyclohexanone was confirmed using NMR, FT-IR, MS, and X-ray crystallography, providing insight into the compound's molecular configuration (Barakat et al., 2015).

Chemical Reactions and Properties

Cyclohexanone derivatives participate in various chemical reactions, highlighting their reactivity and application potential. For example, the photocatalytic oxidation of cyclohexane to cyclohexanone and cyclohexanol demonstrates the chemical reactivity of cyclohexanone under specific conditions (Shi et al., 2019).

Physical Properties Analysis

The physical properties, such as phase behavior and mesomorphic characteristics of cyclohexanone derivatives, are crucial for their application in materials science. For instance, the study of mesomorphic properties of unsymmetrical cyclohexanone-derived bis-chalcones sheds light on their application in liquid crystal technology (Patel et al., 2016).

Chemical Properties Analysis

The chemical properties of cyclohexanone, such as its reactivity towards different reagents and under various conditions, are well-documented. Studies on the aerobic dehydrogenation of cyclohexanone to cyclohexenone catalyzed by specific catalysts highlight the nuanced control over product selectivity in chemical reactions (Diao et al., 2013).

Aplicaciones Científicas De Investigación

Inhalation Toxicity Research : Cyclohexanone is studied for its inhalation toxicity. In a study, mice were exposed to cyclohexanone, and various health parameters were assessed. This research is crucial for understanding the safety and occupational hazards associated with cyclohexanone exposure (Lee et al., 2018).

Catalytic Research : Cyclohexanone is a significant intermediate in manufacturing polyamides and is produced by the hydrogenation of phenol. Studies have explored catalysts for this process, such as palladium nanoparticles on carbon nitride, demonstrating high activity and selectivity (Wang et al., 2011).

Phase Transition Studies : Differential thermal analysis under pressure on cyclohexanone-d10 alongside other compounds has been conducted to establish phase diagrams and understand phase transitions, which is important in materials science (Büsing et al., 1997).

Organometallic Chemistry : Cyclohexanone reacts with triosmium clusters in certain conditions, showing potential in organometallic chemistry for the formation of complex compounds (Azam et al., 1979).

Electroanalytical Applications : Studies have investigated the role of cyclohexanone as a scavenger of hydride in electrochemical applications. This research is relevant for understanding electrochemical processes and catalysis (Kim & Faulkner, 1988).

Gas-Phase Chemical Reactions : Research has been conducted on the gas-phase reactions of cyclohexane and its derivatives, including the formation of cyclohexanone, which is important in atmospheric chemistry and pollution studies (Aschmann et al., 1997).

Biomass-Derived Feedstock Conversion : Cyclohexanone is produced from biomass-derived aromatic ethers, indicating its role in sustainable chemical synthesis (Meng et al., 2017).

Spectroscopic Characterization in Polymer Synthesis : Vibrational spectra of cyclohexanone and its isotopomers are studied for understanding fundamental catalytic mechanisms in polymer synthesis, such as nylon-6 (Chapman et al., 2018).

Safety and Hazards

Mecanismo De Acción

Target of Action

Cyclohexanone-d10, a deuterated derivative of Cyclohexanone, is a six-carbon cyclic molecule with a ketone functional group Cyclohexanone, the parent compound, has been reported to interact with pentaerythritol tetranitrate reductase in enterobacter cloacae .

Mode of Action

Cyclohexanone is known to undergo various chemical reactions due to its ketone functional group .

Biochemical Pathways

For instance, it is used in the synthesis of cyclohexanone oxime, an essential feedstock of Nylon 6 . Moreover, bacteria such as Brachymonas petroleovorans CHX can metabolize cyclohexanone, converting it to cyclohexanol and eventually to adipate .

Pharmacokinetics

The parent compound, cyclohexanone, has been reported to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance .

Result of Action

Derivatives of cyclohexanone have been shown to have anti-inflammatory effects and the ability to transform phenotypically macrophages from the m1 phenotype (pro-inflammatory) to the m2 phenotype (anti-inflammatory) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cyclohexanone-d10. For instance, the synthesis of cyclohexanone, the parent compound, from cyclohexanol is promoted by non-precious catalysts like h-WO3 nanorods under mild conditions . This suggests that the reaction conditions can significantly influence the action of Cyclohexanone-d10.

Propiedades

IUPAC Name |

2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-5H2/i1D2,2D2,3D2,4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIVVAPYMSGYDF-YXALHFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(=O)C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80965481 | |

| Record name | (~2~H_10_)Cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80965481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexanone-d10 | |

CAS RN |

51209-49-5 | |

| Record name | Cyclohexanone-2,2,3,3,4,4,5,5,6,6-d10 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51209-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H10)Cyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051209495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~2~H_10_)Cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80965481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2H10]cyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is cyclohexanone-d10 used in the study of cyclohexane atmospheric oxidation?

A1: Cyclohexanone-d10 is the fully deuterated analogue of cyclohexanone. In the study "Products of the Gas-Phase Reaction of OH Radicals with Cyclohexane: Reactions of the Cyclohexoxy Radical" [], researchers used cyclohexane-d12, which yields cyclohexanone-d10 upon reaction with OH radicals in the presence of NO. This isotopic labeling allows scientists to track the reaction pathways and product formation with greater accuracy. By comparing the yields of deuterated products (like cyclohexanone-d10) to their non-deuterated counterparts, researchers can gain insight into the mechanisms of cyclohexane oxidation, a reaction relevant to atmospheric chemistry.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2-Nitrophenyl)sulfinyl]acetic acid](/img/structure/B56369.png)

![1,3-Benzodioxole-5-carboxamide, N-[[4-(phenylmethyl)-2-morpholinyl]methyl]-](/img/structure/B56375.png)